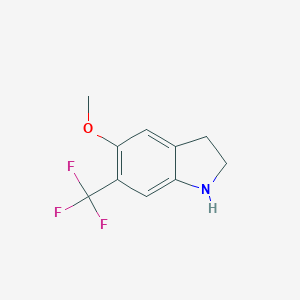

5-Methoxy-6-(trifluoromethyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h4-5,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWKSCZARDPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458735 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178896-79-2 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methoxy-6-(trifluoromethyl)indoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 5-Methoxy-6-(trifluoromethyl)indoline, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic strategies, focusing on a two-step approach involving the synthesis of the corresponding indole followed by its reduction.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the 5-Methoxy-6-(trifluoromethyl)indole scaffold. Subsequently, this indole derivative is reduced to the target indoline. While various methods exist for indole synthesis and reduction, this guide will focus on established and reliable protocols, providing detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow.

Introduction

Indoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activity. The specific substitution pattern of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indoline ring can impart unique physicochemical and pharmacological properties, making this compound a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthetic Approach

The primary strategy for the synthesis of this compound involves two key transformations:

-

Synthesis of 5-Methoxy-6-(trifluoromethyl)indole: This step focuses on the construction of the indole ring system with the desired substituents. Various named reactions can be employed for this purpose, with the choice often depending on the availability of starting materials.

-

Reduction of 5-Methoxy-6-(trifluoromethyl)indole to this compound: This transformation involves the selective reduction of the C2-C3 double bond of the indole ring to afford the corresponding indoline. Several reducing agents and conditions can be utilized to achieve this.

The overall synthetic workflow can be visualized as follows:

Caption: General two-step synthetic workflow for this compound.

Step 1: Synthesis of 5-Methoxy-6-(trifluoromethyl)indole

Step 2: Reduction of 5-Methoxy-6-(trifluoromethyl)indole to this compound

The reduction of the electron-rich pyrrole ring of the indole nucleus is a common transformation. Given the presence of the electron-withdrawing trifluoromethyl group, the indole substrate is considered somewhat electron-deficient, which can influence the choice of reducing agent and reaction conditions. Two primary, reliable methods for this reduction are catalytic hydrogenation and chemical reduction with hydride reagents.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of indoles to indolines. Platinum-based catalysts, often in the presence of an acid promoter, have been shown to be effective for this transformation.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup:

-

To a high-pressure reaction vessel, add 5-Methoxy-6-(trifluoromethyl)indole (1.0 eq).

-

Add a suitable solvent, such as water or ethanol.

-

Add Platinum on carbon (Pt/C, 5-10 mol%) as the catalyst.

-

Add a Brønsted acid, such as p-toluenesulfonic acid (PTSA, 1.0-1.2 eq), to activate the substrate.[1]

-

-

Reaction Conditions:

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 30-50 bar.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary depending on the substrate and catalyst loading.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Data Presentation: Catalytic Hydrogenation

| Parameter | Value/Condition |

| Substrate | 5-Methoxy-6-(trifluoromethyl)indole |

| Reagents | H₂, Pt/C, p-Toluenesulfonic acid |

| Solvent | Water or Ethanol |

| Temperature | Room Temperature |

| Pressure | 30-50 bar H₂ |

| Typical Yield | >90% (based on analogous reductions)[1] |

Method B: Chemical Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that can be used for the reduction of indoles to indolines, particularly in an acidic medium. The reaction proceeds through the protonation of the indole at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent.

Experimental Protocol: Sodium Cyanoborohydride Reduction

-

Reaction Setup:

-

Dissolve 5-Methoxy-6-(trifluoromethyl)indole (1.0 eq) in a suitable acidic solvent, such as acetic acid or trifluoroacetic acid.

-

Cool the solution in an ice bath.

-

-

Reaction Conditions:

-

Slowly add sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture to a pH of 8-9 with a strong base (e.g., 6N NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Data Presentation: Sodium Cyanoborohydride Reduction

| Parameter | Value/Condition |

| Substrate | 5-Methoxy-6-(trifluoromethyl)indole |

| Reagent | Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Acetic Acid or Trifluoroacetic Acid |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | Good to excellent |

The workflow for the reduction step can be visualized as follows:

Caption: Alternative methods for the reduction of the indole intermediate.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of the corresponding indole followed by a reduction of the pyrrole ring. Both catalytic hydrogenation and chemical reduction with sodium cyanoborohydride present viable and efficient methods for this key transformation. The choice of method may depend on the available equipment (e.g., high-pressure hydrogenation apparatus) and the desired scale of the synthesis. The detailed protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this important building block. Further optimization of reaction conditions for specific applications is encouraged.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-6-(trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of 5-Methoxy-6-(trifluoromethyl)indoline is limited. This guide provides available data for the closely related analogue, 5-Methoxy-6-(trifluoromethyl)indole, and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets. Understanding the physicochemical properties of this molecule is crucial for its development as a potential therapeutic agent. This document serves as a technical guide, summarizing the available data and providing detailed methodologies for its characterization.

Physicochemical Properties

Due to the scarcity of experimental data for this compound, the following table summarizes the available computed and experimental data for its unsaturated analogue, 5-Methoxy-6-(trifluoromethyl)indole. It is critical to note that the reduction of the indole to an indoline will alter these properties.

Table 1: Physicochemical Data for 5-Methoxy-6-(trifluoromethyl)indole

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃NO | [1] |

| Molecular Weight | 215.17 g/mol | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Calculated LogP (XLogP3) | 2.9 | [1] |

| pKa | Not Available | |

| Aqueous Solubility | Not Available |

Note: The data presented above is for 5-Methoxy-6-(trifluoromethyl)indole, not the requested indoline. A calculated LogP value for the related compound 6-(Trifluoromethyl)indoline is 2.6734.

Experimental Protocols

The following sections detail standard experimental procedures for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a fundamental physical property used to determine the purity of a solid compound.

-

Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Thiele tube or a digital instrument).[2]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[2]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[2]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

Solubility is a critical parameter that influences a drug's absorption and distribution.

-

Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, DMSO, buffers at various pH).

-

Procedure (Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

-

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different physiological pH values.

-

Apparatus: pH meter, burette, stirrer, and a suitable solvent system (e.g., water, water/co-solvent mixture).

-

Procedure (Potentiometric Titration): [4][5]

-

A precisely weighed amount of the compound is dissolved in a known volume of a suitable solvent.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[4]

-

-

Procedure (UV-Vis Spectrophotometry): [4][5]

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of the compound is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

Changes in the absorbance at a specific wavelength are plotted against pH.

-

The pKa can be calculated from the resulting sigmoidal curve.

-

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel, shaker, and an analytical instrument for quantification (e.g., HPLC, GC).

-

Procedure (Shake-Flask Method): [6][7]

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

-

-

Procedure (HPLC Method): [8]

-

A reversed-phase HPLC column (e.g., C18) is used.

-

The retention time of the compound is measured using a mobile phase with a known composition (e.g., methanol/water).

-

The LogP is calculated based on a linear correlation between the logarithm of the retention time and the known LogP values of a set of standard compounds.[8]

-

Visualizations

The following diagrams illustrate the structural relationship between the target compound and its analogue, and a general workflow for determining the physicochemical properties.

References

- 1. 5-Methoxy-6-(trifluoromethyl)-1H-indole | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to 5-Methoxy-6-(trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-6-(trifluoromethyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on the closely related precursor, 5-Methoxy-6-(trifluoromethyl)indole, and general principles of indoline chemistry to provide a predictive framework for its properties, synthesis, and potential biological relevance.

Chemical Identity and Structure

The core structure of this compound features a bicyclic system with a benzene ring fused to a dihydropyrrole ring. A methoxy (-OCH₃) group is attached at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position of the aromatic ring.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

The structure of its indole precursor is provided below for comparison.

Figure 2. Chemical Structure of 5-Methoxy-6-(trifluoromethyl)indole.

Physicochemical Properties

Quantitative experimental data for this compound is not available. The following table summarizes the known properties of the related indole compound and provides predicted properties for the target indoline.

| Property | 5-Methoxy-6-(trifluoromethyl)indole (Experimental) | This compound (Predicted) |

| Molecular Formula | C₁₀H₈F₃NO[1][2] | C₁₀H₁₀F₃NO |

| Molecular Weight | 215.17 g/mol [1][2] | 217.19 g/mol |

| Appearance | Solid[1] | Likely a solid or oil at room temperature |

| Melting Point | 104-105 °C[1] | Expected to be lower than the indole |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Expected to have low aqueous solubility |

| LogP | Not available | Predicted to be similar to or slightly lower than the indole |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not found. However, a plausible synthetic route would involve the reduction of the corresponding indole, 5-Methoxy-6-(trifluoromethyl)indole.

Proposed Synthetic Workflow:

The synthesis would logically proceed through two main stages: the formation of the substituted indole followed by its reduction to the indoline.

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodologies:

Step 1: Synthesis of 5-Methoxy-6-(trifluoromethyl)indole

The synthesis of substituted indoles can be achieved through various established methods, such as the Fischer, Bischler-Möhlau, or Gassman indole syntheses. The choice of method would depend on the availability of starting materials.

Step 2: Reduction of 5-Methoxy-6-(trifluoromethyl)indole to this compound

The reduction of the indole to the corresponding indoline is a common transformation in organic synthesis. Several reagents can be employed for this purpose.

-

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), or Raney Nickel. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate under pressure.

-

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) can selectively reduce the double bond of the pyrrole ring. Other reducing agents such as triethylsilane in trifluoroacetic acid have also been proven effective for indole reductions.

Illustrative Experimental Protocol (Hypothetical):

-

Dissolution: 5-Methoxy-6-(trifluoromethyl)indole (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol in a reaction vessel.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (e.g., 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. The methoxy and trifluoromethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Potential Signaling Pathway Involvement:

Given the structural motifs, this compound could potentially interact with various receptors and enzymes. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for indole-containing compounds.

Caption: A potential signaling pathway involving a GPCR, a hypothetical target for this compound.

Considerations for Drug Development:

-

The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability.

-

The trifluoromethyl group is a common bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and membrane permeability due to its lipophilicity and electron-withdrawing nature.

-

The indoline scaffold provides a three-dimensional structure that can be optimized for selective binding to target proteins.

Conclusion

This compound represents an intriguing yet underexplored molecule. While direct experimental data is scarce, its structural relationship to known bioactive indoles suggests its potential as a valuable building block in the design of novel therapeutic agents. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity to unlock its full potential in drug discovery and development. This guide provides a foundational understanding to stimulate and direct future investigations into this promising chemical entity.

References

Spectroscopic data (NMR, IR, MS) of 5-Methoxy-6-(trifluoromethyl)indoline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Representative Spectroscopic Data: 5-Methoxy-6-(trifluoromethyl)-1H-indole

To illustrate the nature of spectroscopic data for this class of compounds, the following tables summarize typical data for 5-Methoxy-6-(trifluoromethyl)-1H-indole. It is crucial to note that these values are for a related indole and would differ for the indoline structure.

Table 1: Representative ¹H NMR Data for 5-Methoxy-6-(trifluoromethyl)-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | NH |

| ~7.65 | s | 1H | Ar-H |

| ~7.25 | s | 1H | Ar-H |

| ~6.50 | m | 1H | Ar-H |

| ~3.90 | s | 3H | OCH₃ |

Table 2: Representative ¹³C NMR Data for 5-Methoxy-6-(trifluoromethyl)-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C-O |

| ~135.0 | Ar-C |

| ~125.0 (q) | CF₃ |

| ~122.0 | Ar-C |

| ~120.0 | Ar-C |

| ~115.0 | Ar-C |

| ~102.0 | Ar-C |

| ~100.0 | Ar-C |

| ~56.0 | OCH₃ |

Table 3: Representative IR and MS Data for 5-Methoxy-6-(trifluoromethyl)-1H-indole

| Spectroscopic Technique | Observed Peaks / m/z | Interpretation |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~2950 (C-H stretch), ~1620 (C=C stretch), ~1250 (C-O stretch), ~1120 (C-F stretch) | Presence of N-H, alkyl, aromatic, ether, and trifluoromethyl functional groups. |

| MS (m/z) | ~215 [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for novel organic compounds. Specific parameters may need to be optimized based on the sample's properties and the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

-

Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for molecular formula determination.

-

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical entity.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of novel compounds. While specific data for 5-Methoxy-6-(trifluoromethyl)indoline remains elusive, the provided examples and protocols offer a solid framework for researchers in the field.

5-Methoxy-6-(trifluoromethyl)indoline: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 5-Methoxy-6-(trifluoromethyl)indoline. Due to a notable lack of specific experimental data on the solubility and stability of this compound in publicly accessible scientific literature, this document also furnishes general, yet detailed, experimental protocols for determining these crucial parameters. Furthermore, information on the closely related analog, 5-Methoxy-6-(trifluoromethyl)indole, is included for comparative purposes.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃NO | [1][2] |

| Molecular Weight | 215.17 g/mol | [1][2] |

| Melting Point | 104-105 °C | [2] |

| Form | Solid | [2] |

It is important to note that the presence of a saturated indoline ring in this compound, as opposed to the aromatic indole ring, will influence its physicochemical properties, including solubility and stability. Generally, the disruption of the aromatic system may lead to differences in polarity, crystal packing, and reactivity.

Experimental Protocols for Solubility and Stability Assessment

To address the absence of specific data, the following established methodologies are provided as a guide for researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining thermodynamic solubility is the shake-flask technique.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

A visual representation of this experimental workflow is provided below.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Exposing the solid compound or a solution to UV and visible light.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: The percentage of the remaining parent compound and the formation of any major degradants are quantified.

The logical relationship for initiating a forced degradation study is outlined in the diagram below.

Signaling Pathways

There is no specific information in the provided search results linking this compound to any particular signaling pathways. Indole and indoline scaffolds are present in a wide variety of biologically active molecules, and their targets are diverse. For instance, some indole derivatives are known to interact with serotonin receptors.[2] However, without experimental data, any discussion of the signaling pathways for this compound would be speculative.

References

Potential applications of 5-Methoxy-6-(trifluoromethyl)indoline in medicinal chemistry

Despite the significant interest in trifluoromethyl- and methoxy-substituted indole and indoline scaffolds in drug discovery, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research on 5-Methoxy-6-(trifluoromethyl)indoline. This lack of data precludes the creation of an in-depth technical guide on its direct applications in medicinal chemistry at this time.

While the core structure of indoline and the presence of both a methoxy and a trifluoromethyl group suggest potential for biological activity, no synthesis, pharmacological evaluation, or specific medicinal chemistry applications have been reported for this precise molecule. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the methoxy group can influence a molecule's polarity, solubility, and interactions with biological targets. The combination of these two functional groups on an indoline scaffold presents an intriguing, yet unexplored, area for research.

Insights from Structurally Related Compounds

Although direct information is unavailable, the potential therapeutic avenues for this compound can be hypothesized by examining related compounds:

-

Trifluoromethylated Indoles and Indolines: The introduction of a trifluoromethyl group onto the indole or indoline ring is a common strategy in medicinal chemistry. For instance, derivatives of 5-(Trifluoromethyl)indole have been investigated for their potential in various therapeutic areas. The trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, often leading to improved cell membrane permeability and metabolic stability.

-

Methoxy-Substituted Indoles and Indolines: Methoxy-substituted indoles are precursors to important biological molecules, including neurotransmitters and melatonin analogues. In medicinal chemistry, the methoxy group's position on the indole or indoline ring can drastically alter the compound's biological activity. For example, the position of a methoxy group on certain indolyl-pyridinyl-propenones has been shown to switch the mechanism of cell death they induce in cancer cells.

-

5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives: Research into these closely related structures has identified compounds with potent anti-interleukin-1 (IL-1) activity, suggesting potential applications in treating inflammatory diseases. This highlights the potential for substituted indolines to modulate cytokine responses.

Hypothetical Synthesis and Future Directions

A plausible synthetic route to this compound could involve the chemical reduction of its corresponding indole counterpart, 5-Methoxy-6-(trifluoromethyl)-1H-indole. While a record for this indole exists in chemical databases, its synthesis and properties are not well-documented in the scientific literature. General methods for the reduction of substituted indoles to indolines are established and could potentially be adapted for this specific transformation.

The absence of data on this compound represents a clear gap in the current medicinal chemistry landscape. Future research efforts could focus on:

-

Development of a reliable synthetic route to produce this compound in sufficient quantities for biological screening.

-

In vitro pharmacological profiling to identify potential biological targets and mechanisms of action. This could involve screening against a broad range of receptors, enzymes, and ion channels.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogues with variations in the substitution pattern to optimize potency and selectivity.

Until such research is conducted and published, the potential applications of this compound in medicinal chemistry remain purely speculative. This technical guide will be updated as new information becomes available.

Reactivity of the Trifluoromethyl Group on the Indoline Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto an indoline ring profoundly alters the molecule's physicochemical and pharmacological properties. This electron-withdrawing group enhances lipophilicity, metabolic stability, and receptor binding affinity, making trifluoromethylated indolines highly valuable scaffolds in drug discovery. This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on the indoline ring, focusing on key reactions, experimental protocols, and the implications for drug development.

The Influence of the Trifluoromethyl Group on Reactivity

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the indoline ring.[1][2] This influence is primarily due to the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and imparts a strong inductive effect.[1] Consequently, the electron density of the aromatic ring is reduced, which deactivates it towards electrophilic substitution and activates it for nucleophilic attack.

Key Reactions and Methodologies

A variety of synthetic methodologies have been developed to introduce the trifluoromethyl group onto the indoline scaffold and to further functionalize these molecules.

Palladium-Catalyzed C-H Trifluoromethylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct trifluoromethylation of indolines. This approach offers high regioselectivity and functional group tolerance. For instance, the C7-trifluoromethylation of indolines can be achieved using Umemoto's reagent as the CF₃ radical precursor, with a pyrimidine directing group, a Pd(II) catalyst, and a Cu(II) oxidant.[3][4]

Domino Trifluoromethylation/Cyclization

Domino reactions provide an efficient one-pot strategy for the synthesis of trifluoromethylated indoles, which can be subsequently reduced to indolines. One such method involves the use of the fluoroform-derived CuCF₃ reagent with 2-alkynylanilines, proceeding through a domino trifluoromethylation/cyclization pathway.[5] This method allows for precise placement of the CF₃ group.[5]

Electrophilic Substitution on the Trifluoromethylated Indoline Ring

Despite the deactivating effect of the trifluoromethyl group, the trifluoromethylated indole nucleus remains reactive towards electrophiles. Halogenation at the C3 position, for example, can be achieved without the need for a Lewis acid catalyst.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving trifluoromethylated indoles and indolines, providing a comparative overview of different synthetic methodologies.

Table 1: Palladium-Catalyzed C7-Trifluoromethylation of Indolines

| Entry | Substrate | Reagent | Catalyst | Oxidant | Yield (%) |

| 1 | N-pyrimidylindoline | Umemoto's Reagent | Pd(OAc)₂ | Cu(OAc)₂ | 85 |

| 2 | 5-methyl-N-pyrimidylindoline | Umemoto's Reagent | Pd(OAc)₂ | Cu(OAc)₂ | 82 |

| 3 | 5-fluoro-N-pyrimidylindoline | Umemoto's Reagent | Pd(OAc)₂ | Cu(OAc)₂ | 78 |

Table 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

| Entry | Substrate (R group on aniline) | Reagent | Catalyst | Yield (%) |

| 1 | H | CuCF₃ | - | 85 |

| 2 | 4-Me | CuCF₃ | - | 88 |

| 3 | 4-F | CuCF₃ | - | 75 |

| 4 | 4-Cl | CuCF₃ | - | 72 |

| 5 | 4-Br | CuCF₃ | - | 70 |

Table 3: Electrophilic Halogenation of 2-Trifluoromethylindole

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-Chlorosuccinimide (NCS) | CH₂Cl₂ | 25 | 92 |

| 2 | N-Bromosuccinimide (NBS) | THF | 25 | 95 |

| 3 | Iodine (I₂) | CH₂Cl₂ | 25 | 90 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Palladium-Catalyzed C7-Trifluoromethylation of N-Pyrimidylindoline

Materials:

-

N-pyrimidylindoline (1.0 mmol)

-

Umemoto's Reagent (1.2 mmol)

-

Pd(OAc)₂ (0.05 mmol)

-

Cu(OAc)₂ (2.0 mmol)

-

Ag₂CO₃ (2.0 mmol)

-

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add N-pyrimidylindoline, Umemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂, and Ag₂CO₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DCE via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the C7-trifluoromethylated indoline.

Protocol 2: Domino Trifluoromethylation/Cyclization of 2-Ethynylaniline

Materials:

-

2-Ethynylaniline (1.0 mmol)

-

CuCF₃ (1.5 mmol)

-

TMEDA (1.5 mmol)

-

Anhydrous DMF (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 2-ethynylaniline and CuCF₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF and TMEDA via syringe.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-trifluoromethylindole.

Protocol 3: Electrophilic Bromination of 2-Trifluoromethylindole

Materials:

-

2-Trifluoromethylindole (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.05 mmol)

-

Anhydrous THF (10 mL)

Procedure:

-

Dissolve 2-trifluoromethylindole in anhydrous THF in a round-bottom flask.

-

Add NBS to the solution in one portion at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-bromo-2-trifluoromethylindole.

Signaling Pathways and Experimental Workflows

Trifluoromethylated indolines are of significant interest in drug development, particularly as inhibitors of enzymes involved in disease pathways. A notable example is their application as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

HIV-1 Reverse Transcriptase Inhibition Pathway

The following diagram illustrates the mechanism of action of trifluoromethylated indoline-based NNRTIs in inhibiting the HIV-1 replication cycle. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA to DNA.

References

- 1. mdpi.com [mdpi.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

5-Methoxy-6-(trifluoromethyl)indoline: A Core Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of specific substituents onto the indoline ring can significantly modulate a compound's physicochemical and pharmacological properties. This guide focuses on the promising, yet underexplored, building block: 5-methoxy-6-(trifluoromethyl)indoline .

The presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indoline core is anticipated to bestow a unique combination of properties beneficial for drug design. The electron-donating methoxy group can influence hydrogen bonding interactions and metabolic stability, while the highly electronegative trifluoromethyl group is well-known to enhance metabolic stability, membrane permeability, and binding affinity through various non-covalent interactions. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a valuable building block for the discovery of novel therapeutics.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively reported in the public domain, its properties can be inferred from its indole precursor, 5-methoxy-6-(trifluoromethyl)indole, which is commercially available. A logical and common synthetic route to the target indoline is the reduction of this indole.

Physicochemical Properties

The table below summarizes the known properties of the precursor indole and the predicted properties for the target indoline.

| Property | 5-Methoxy-6-(trifluoromethyl)indole (Precursor) | This compound (Predicted) |

| Molecular Formula | C₁₀H₈F₃NO | C₁₀H₁₀F₃NO |

| Molecular Weight | 215.17 g/mol | 217.19 g/mol |

| Appearance | Solid | Colorless to light yellow solid or oil |

| Melting Point | 104-105 °C | Not available |

| Boiling Point | Not available | Not available |

| CAS Number | 178896-78-1 | Not available |

Synthetic Route: Reduction of 5-Methoxy-6-(trifluoromethyl)indole

The most direct method for the preparation of this compound is the catalytic hydrogenation of the corresponding indole. This is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-6-(trifluoromethyl)indole

Materials:

-

5-Methoxy-6-(trifluoromethyl)indole

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent like ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 5-methoxy-6-(trifluoromethyl)indole (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: Targeting Serotonin Receptors

The precursor, 5-methoxy-6-(trifluoromethyl)indole, is documented as a reactant for preparing pyridylcarbamoylindolines, which act as selective antagonists for the serotonin 5-HT2C and 5-HT2B receptors.[1] This provides a strong rationale for exploring this compound as a building block for developing novel ligands targeting these receptors.

The Role of 5-HT2C and 5-HT2B Receptors in Disease

-

5-HT2C Receptor: This receptor is predominantly expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition.[2][3] Antagonists of the 5-HT2C receptor have shown potential as treatments for depression, anxiety, and schizophrenia.[3][4] By blocking the inhibitory effect of serotonin on dopamine and norepinephrine release, 5-HT2C antagonists can increase the levels of these neurotransmitters in key brain regions, which is a mechanism relevant to antidepressant and anxiolytic effects.[5]

-

5-HT2B Receptor: While also present in the central nervous system, the 5-HT2B receptor is significantly expressed in peripheral tissues, including the cardiovascular system and the gastrointestinal tract.[6] Antagonism of the 5-HT2B receptor is a promising strategy for treating conditions like pulmonary arterial hypertension and valvular heart disease. Additionally, 5-HT2B antagonists are being investigated for their potential in treating irritable bowel syndrome and migraine.

Signaling Pathways

Both 5-HT2C and 5-HT2B receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/G₁₁ pathway.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. The 5-HT2C receptor has also been shown to couple to other G proteins, including Gi/o and G₁₂/₁₃, indicating a more complex signaling profile.

Canonical Gq/11 signaling pathway for 5-HT2B/2C receptors.

Derivatization of this compound

The secondary amine of the indoline core is a key functional handle for further chemical modification. A common and important reaction is N-acylation to form amides, such as the pyridylcarbamoylindolines mentioned previously.

Experimental Protocol: General N-Acylation of this compound

Materials:

-

This compound

-

Carboxylic acid or acid chloride of interest

-

Coupling agent (if starting from a carboxylic acid), e.g., DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine)

-

Base (if starting from an acid chloride), e.g., triethylamine or pyridine

-

Anhydrous aprotic solvent, e.g., dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and workup materials (separatory funnel, drying agent, etc.)

Procedure (using a carboxylic acid and DCC/DMAP):

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated indoline.

Drug discovery workflow utilizing the target building block.

Conclusion

This compound represents a highly promising and versatile building block for modern drug discovery. The strategic placement of the methoxy and trifluoromethyl groups offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of lead compounds. Based on the known applications of its indole precursor, this indoline is a prime candidate for the synthesis of novel antagonists of the 5-HT2C and 5-HT2B receptors, with potential therapeutic applications in neuropsychiatric and cardiovascular disorders. The straightforward synthesis of this building block via catalytic hydrogenation of the corresponding commercially available indole further enhances its accessibility and utility for medicinal chemists. As the demand for novel chemical matter in drug discovery pipelines continues to grow, this compound is poised to become a valuable tool for the development of the next generation of targeted therapeutics.

References

- 1. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 2. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 5-Methoxy-6-(trifluoromethyl)indoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

5-Methoxy-6-(trifluoromethyl)indoline is a substituted indoline derivative of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a plausible synthetic pathway with detailed experimental protocols based on established methodologies, and furnishes a list of potential custom synthesis suppliers. This document is intended to serve as a practical resource for researchers seeking to acquire or synthesize this compound for their research and development endeavors.

Commercial Availability

Potential Custom Synthesis Suppliers

Several companies specialize in the custom synthesis of complex organic molecules and could be contracted to produce this compound. When requesting a quote, providing a proposed synthetic route can often expedite the process. Potential suppliers include:

-

MolCore

-

ChemScene

-

BLD Pharm

-

WuXi AppTec

-

Pharmaron

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should conduct their own due diligence when selecting a custom synthesis provider.

Proposed Synthetic Route

A plausible multi-step synthesis of this compound can be envisioned starting from commercially available precursors. The following sections detail a potential retrosynthetic analysis and a corresponding forward synthetic plan with generalized experimental protocols adapted from literature precedents for similar transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) involves the cyclization of a suitably substituted 2-phenethylamine derivative (II). This precursor could be obtained from a nitrostyrene (III), which in turn can be synthesized via a Henry reaction between a benzaldehyde (IV) and nitromethane. The key starting material, 4-methoxy-3-(trifluoromethyl)benzaldehyde (IV), can be prepared from the commercially available 4-methoxy-3-(trifluoromethyl)aniline (V).

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The proposed forward synthesis involves four main steps starting from the commercially available 4-methoxy-3-(trifluoromethyl)aniline.

Caption: Proposed forward synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for each step of the proposed synthesis. These are based on established literature procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde (IV)

This transformation can be achieved via a Sandmeyer-type formylation of the corresponding aniline.

-

Materials: 4-Methoxy-3-(trifluoromethyl)aniline (V), Sodium Nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄), Formaldehyde (HCHO), Iron(II) sulfate (FeSO₄), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of HBF₄ and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of formaldehyde (5.0 eq) and FeSO₄ (2.0 eq) in water.

-

Add the diazonium salt solution to the formaldehyde solution dropwise at room temperature.

-

Stir the reaction mixture for 12-18 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-(trifluoromethyl)benzaldehyde (IV).

-

Step 2: Synthesis of 1-Methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III)

The Henry reaction is a classic method for the formation of β-nitro alcohols, which can be dehydrated in situ to form nitrostyrenes.

-

Materials: 4-Methoxy-3-(trifluoromethyl)benzaldehyde (IV), Nitromethane (CH₃NO₂), Ammonium acetate (NH₄OAc), Acetic acid.

-

Procedure:

-

To a solution of 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetic acid, add nitromethane (3.0 eq) and ammonium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to yield 1-methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III).

-

Step 3: Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine (II)

The reduction of the nitrostyrene can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH₄) is effective, or catalytic hydrogenation can be employed for a milder approach.

-

Materials: 1-Methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III), Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd-C) and Hydrogen gas (H₂), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure (using LiAlH₄):

-

Add a solution of the nitrostyrene (III) (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 1M HCl.

-

Basify the aqueous layer with NaOH and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give 2-(4-methoxy-3-(trifluoromethyl)phenyl)ethanamine (II).

-

Step 4: Synthesis of this compound (I)

Intramolecular C-H amination catalyzed by a palladium complex is a modern and effective method for the synthesis of indolines from 2-phenethylamines.

-

Materials: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine (II), Palladium(II) acetate (Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand like Xantphos), a base (e.g., Cesium carbonate, Cs₂CO₃), an oxidant (e.g., Phenyliodine diacetate, PhI(OAc)₂), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

-

Procedure:

-

To an oven-dried reaction vessel, add the phenethylamine (II) (1.0 eq), Pd(OAc)₂ (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add the anhydrous solvent, followed by the oxidant (1.5 eq).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound (I).

-

Data Presentation

As this compound is not commercially available, quantitative data from suppliers is unavailable. Researchers who synthesize this compound should characterize it using standard analytical techniques.

Expected Analytical Data

| Property | Expected Data |

| Molecular Formula | C₁₀H₁₀F₃NO |

| Molecular Weight | 217.19 g/mol |

| ¹H NMR | Peaks corresponding to aromatic, indolinic, methoxy, and amine protons with appropriate splitting patterns. |

| ¹³C NMR | Resonances for all 10 carbon atoms, including the trifluoromethyl carbon (quartet). |

| ¹⁹F NMR | A singlet for the CF₃ group. |

| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should be confirmed. |

| Purity (by HPLC/GC) | Should be determined for the synthesized material. |

Conclusion

While this compound is not a commercially available compound, this guide provides a feasible synthetic route for its preparation in a laboratory setting. The proposed synthesis utilizes well-established chemical transformations, and the detailed protocols offer a starting point for its successful synthesis. For research groups without the capacity for multi-step synthesis, engaging a custom synthesis provider is a viable alternative. The information presented herein is intended to empower researchers in their efforts to access this and other novel chemical entities for the advancement of drug discovery and development.

Safety and Handling Precautions for 5-Methoxy-6-(trifluoromethyl)indoline: A Technical Guide for Researchers

Disclaimer: This document provides a guide for the safe handling of 5-Methoxy-6-(trifluoromethyl)indoline in a laboratory setting. As of the date of this publication, specific toxicological and safety data for this compound is not publicly available. Therefore, this guide is based on the precautionary principle, treating the substance as potentially hazardous. The recommendations herein are derived from general safety protocols for handling novel chemical entities, particularly fluorinated aromatic compounds and indolines. All laboratory personnel must supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical research and drug development. The presence of the trifluoromethyl group, a common moiety in bioactive molecules, suggests that this compound may exhibit significant biological activity. However, this also necessitates a cautious approach to its handling, as fluorinated compounds can possess unique reactivity and toxicity profiles. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Due to the absence of specific data for this compound, a comprehensive risk assessment is mandatory before any experimental work. This assessment should be based on the potential hazards associated with structurally similar compounds and the general risks of working with new chemical entities.

Analog and General Compound Data

The following table summarizes general data for classes of compounds structurally related to this compound. This information should be used to inform the risk assessment process.

| Property Category | General Information for Trifluoromethylated Aromatic Compounds and Indolines | Potential Hazards and Considerations |

| Physical State | Likely a solid at room temperature. | Airborne dust can be an inhalation hazard. |

| Reactivity | The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the aromatic ring.[1] Indoline nitrogen can be nucleophilic. | Potential for unexpected reactivity with strong acids, bases, oxidizing, or reducing agents. |

| Toxicity | Data is not available. However, trifluoromethylated compounds are prevalent in pharmaceuticals, indicating biological activity.[1] Aromatic amines and their derivatives can have varying levels of toxicity. | Assume the compound is toxic via inhalation, ingestion, and skin contact. Potential for target organ toxicity. |

| Metabolism | The trifluoromethyl group can block metabolic pathways, potentially increasing the half-life of the compound in biological systems.[1] | Increased persistence in the body could lead to cumulative toxic effects. |

| Decomposition | Thermal decomposition or combustion of fluorinated compounds can release toxic and corrosive gases, such as hydrogen fluoride (HF). | In case of fire, there is a significant risk of exposure to highly toxic fumes. |

Risk Assessment Workflow

A thorough risk assessment should be conducted and documented before handling this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Engineering Controls

The primary method for controlling exposure to potentially hazardous chemicals is through engineering controls.

-

Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Glove Box: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box or other containment enclosure should be considered.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

| PPE Category | Specifications |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn when there is a significant splash risk.[2] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for added protection.[2] Check glove compatibility charts for the specific solvents being used. |

| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned.[2] |

| Respiratory Protection | A respirator is generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection. |

Safe Handling and Experimental Protocols

Adherence to strict safe handling procedures is crucial to minimize the risk of exposure.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

References

Methodological & Application

Experimental protocol for the synthesis of 5-HT2C receptor antagonists using 5-Methoxy-6-(trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a putative 5-HT2C receptor antagonist utilizing 5-Methoxy-6-(trifluoromethyl)indoline as a key starting material. The protocol is based on established synthetic methodologies for structurally related 5-HT2C receptor antagonists. Additionally, this note includes an overview of the 5-HT2C receptor signaling pathway and representative pharmacological data for a well-characterized antagonist.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the modulation of mood, appetite, and cognition.[1][2] Consequently, it has emerged as a significant therapeutic target for a range of neuropsychiatric disorders. Antagonists of the 5-HT2C receptor have shown therapeutic potential in the treatment of depression and anxiety.[3] The development of selective 5-HT2C receptor antagonists is a key objective in medicinal chemistry. This document outlines a synthetic route to a novel antagonist based on a substituted indoline scaffold.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by serotonin primarily initiates signaling through the Gq/11 protein pathway.[2][4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[1] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, highlighting the complexity of its signaling profile.[4][5]

Experimental Protocols

The synthesis of the target 5-HT2C antagonist is proposed as a two-step process, culminating in the acylation of this compound. The following is a representative protocol.

General Experimental Workflow

Step 1: Synthesis of 2-((2-Methylpyridin-3-yl)oxy)isonicotinoyl Chloride (Intermediate 2)

This intermediate is an example of a heteroaryl acylating agent that can be coupled with the indoline core.

-

Preparation of 2-((2-Methylpyridin-3-yl)oxy)isonicotinic acid (1):

-

To a solution of 2-chloroisonicotinic acid (1.0 eq) and 2-methyl-3-hydroxypyridine (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

-

Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture, dilute with water, and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the carboxylic acid intermediate 1 .

-

-

Preparation of 2-((2-Methylpyridin-3-yl)oxy)isonicotinoyl chloride (2):

-

Suspend the carboxylic acid 1 (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride 2 , which can be used in the next step without further purification.

-

Step 2: Synthesis of 1-(2-((2-Methylpyridin-3-yl)oxy)isonicotinoyl)-5-methoxy-6-(trifluoromethyl)indoline (Target Compound)

-

N-Acylation Reaction:

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0 °C.

-

Add a solution of the crude acid chloride 2 (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

-

Data Presentation

The following table presents representative pharmacological data for a well-characterized and selective 5-HT2C receptor antagonist, SB-242084 (6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline), which is structurally analogous to the target compound of the proposed synthesis. This data is provided for comparative purposes.

| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Selectivity (vs. 5-HT2A) | Selectivity (vs. 5-HT2B) |

| SB-242084 | 1.3 | 205 | 130 | ~158-fold | ~100-fold |

Data is illustrative and sourced from publicly available literature.

Conclusion

The provided protocol outlines a feasible synthetic route for the preparation of novel 5-HT2C receptor antagonists based on the this compound scaffold. This methodology allows for the generation of new chemical entities for further pharmacological evaluation in the context of CNS drug discovery. Researchers should adapt and optimize the reaction conditions as necessary for specific analogues. Standard laboratory safety procedures should be followed at all times.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MXPA97005992A - Indol derivatives as receptor antagonists5 - Google Patents [patents.google.com]

- 5. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Pyridylcarbamoylindolines using 5-Methoxy-6-(trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyridylcarbamoylindolines, a class of compounds with potential applications in medicinal chemistry, utilizing 5-Methoxy-6-(trifluoromethyl)indoline as a key starting material. The protocols outlined below are based on established synthetic methodologies and provide detailed experimental procedures and expected outcomes.

Overview